4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid
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Overview
Description
4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound that features a unique structure combining adamantyl, phenyl, triazole, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Attachment of the Phenyl Group: The phenyl group can be attached via a Suzuki coupling reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiol-ene reaction.
Acetylation and Amidation: The acetyl group is introduced via acetylation, followed by amidation to attach the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways involving triazole or adamantyl-containing compounds.
Mechanism of Action
The mechanism of action of 4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring may interact with metal ions or other cofactors, while the adamantyl group could enhance membrane permeability or stability.
Comparison with Similar Compounds
Similar Compounds
4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid: This compound is unique due to the combination of its structural features.
1-Adamantyl derivatives: These compounds share the adamantyl group but lack the triazole or benzoic acid moieties.
Triazole derivatives: These compounds contain the triazole ring but may not have the adamantyl or phenyl groups.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C27H28N4O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-[[2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C27H28N4O3S/c32-23(28-21-8-6-20(7-9-21)24(33)34)16-35-26-30-29-25(31(26)22-4-2-1-3-5-22)27-13-17-10-18(14-27)12-19(11-17)15-27/h1-9,17-19H,10-16H2,(H,28,32)(H,33,34) |
InChI Key |
NJFZBYDJVUIKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
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